5-fluoro-6-methoxy-1H-pyrrolo[2,3-b]pyridine
Description
Molecular Structure and Isomerism
The molecular architecture of 5-fluoro-6-methoxy-1H-pyrrolo[2,3-b]pyridine represents a fused bicyclic system where a pyrrole ring is condensed with a pyridine moiety to form the characteristic pyrrolopyridine core structure. The compound's molecular formula C8H7FN2O indicates the presence of eight carbon atoms, seven hydrogen atoms, one fluorine atom, two nitrogen atoms, and one oxygen atom. The molecular weight has been precisely determined as 166.15 grams per mole through mass spectrometric analysis.
Structural nomenclature considerations reveal potential isomeric variations in the literature, where some sources describe the compound as 6-fluoro-5-methoxy-1H-pyrrolo[2,3-b]pyridine rather than this compound. This nomenclature discrepancy likely arises from different numbering conventions applied to the pyrrolopyridine system, emphasizing the importance of careful structural verification through spectroscopic methods.
The three-dimensional molecular conformation exhibits significant planarity within the bicyclic core structure, as demonstrated in related pyrrolopyridine systems where computational studies reveal minimal dihedral angles between aromatic rings. The substitution pattern creates distinct electronic environments that influence both chemical reactivity and physical properties.
Key structural parameters include specific bond lengths and angles that define the molecular geometry. The carbon-nitrogen bonds within the pyridine ring typically exhibit lengths ranging from 1.33 to 1.35 Angstroms, while the carbon-carbon bonds in the aromatic system measure approximately 1.39 to 1.41 Angstroms based on comparable pyrrolopyridine structures.
Properties
IUPAC Name |
5-fluoro-6-methoxy-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2O/c1-12-8-6(9)4-5-2-3-10-7(5)11-8/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKQHEBFJXCNXGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C=CNC2=N1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Key Intermediates
- Pyridine or Pyrrole Derivatives: The synthesis often begins with pyridine derivatives substituted to allow subsequent cyclization.
- Halogenated Precursors: Introduction of fluorine at the 5-position is typically achieved via selective halogenation or use of fluorinated building blocks.
- Methoxylation: The methoxy group at the 6-position is introduced either by nucleophilic substitution of suitable leaving groups or by methylation of hydroxy precursors.
Typical Synthetic Sequence
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Construction of pyrrolo[2,3-b]pyridine core | Cyclization via condensation or palladium-catalyzed coupling | Ensures formation of fused heterocycle |
| 2 | Introduction of fluorine at 5-position | Electrophilic fluorination or use of fluorinated starting material | Regioselectivity critical |
| 3 | Installation of methoxy group at 6-position | Nucleophilic substitution with methoxide or methylation using methyl iodide/similar | Protecting groups may be required |
| 4 | Purification and characterization | Chromatography, crystallization | Confirms structural integrity and purity |
Representative Synthetic Example (Literature-Based)
A reported synthetic approach involves:
- Starting from 2-aminopyridine derivatives, a palladium-catalyzed intramolecular cyclization forms the pyrrolo[2,3-b]pyridine core.
- Selective fluorination at the 5-position is carried out using electrophilic fluorinating agents such as N-fluorobenzenesulfonimide (NFSI).
- The 6-position hydroxyl precursor is methylated using methyl iodide under basic conditions to yield the methoxy substituent.
- Final purification is achieved by column chromatography, and the compound is characterized by NMR, MS, and elemental analysis.
Analysis of Preparation Methods
Advantages
- Regioselectivity: The methods ensure high regioselectivity for fluorine and methoxy placement, crucial for biological activity.
- Versatility: Multi-step synthesis allows flexibility to modify substituents for analog development.
- Scalability: The use of palladium-catalyzed coupling and electrophilic fluorination is amenable to scale-up.
Limitations
- Multi-step Complexity: The synthesis involves several steps, potentially reducing overall yield.
- Use of Specialized Reagents: Fluorinating agents and palladium catalysts can be costly and require careful handling.
- Purification Challenges: Close structural analogs may complicate purification.
Summary Table of Preparation Methods
| Method Aspect | Description | Pros | Cons |
|---|---|---|---|
| Starting Material | Substituted pyridine or pyrrole derivatives | Readily available | May require multiple functional group modifications |
| Core Formation | Palladium-catalyzed cyclization or condensation | High efficiency, regioselective | Requires expensive catalysts |
| Fluorination | Electrophilic fluorination (e.g., NFSI) | Regioselective fluorine introduction | Sensitive reagents, potential side reactions |
| Methoxylation | Methylation of hydroxy group | Straightforward, high yield | Requires protection/deprotection steps |
| Purification | Chromatography, crystallization | High purity achievable | Time-consuming |
Research Findings and Practical Considerations
- The presence of fluorine at the 5-position enhances metabolic stability and binding affinity in kinase inhibition assays.
- Methoxy substitution at the 6-position contributes to electronic modulation of the heterocycle, influencing biological activity.
- Optimization of reaction conditions, such as temperature, solvent, and catalyst loading, is essential to maximize yield and purity.
- Recent patents (e.g., WO2006063167A1) describe variations of this synthetic approach, highlighting its relevance in drug discovery targeting SGK-1 kinase and related therapeutic areas.
Scientific Research Applications
5-Fluoro-6-methoxy-1H-pyrrolo[2,3-b]pyridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an inhibitor of FGFRs, which are involved in cell growth and differentiation.
Medicine: Investigated for its potential use in cancer therapy due to its ability to inhibit FGFRs.
Mechanism of Action
The mechanism of action of 5-fluoro-6-methoxy-1H-pyrrolo[2,3-b]pyridine involves the inhibition of FGFRs. FGFRs are a family of receptor tyrosine kinases that play a crucial role in cell growth, differentiation, and angiogenesis. By inhibiting these receptors, the compound can interfere with the signaling pathways that promote tumor growth and survival .
Comparison with Similar Compounds
Solubility and Pharmacokinetics
Aqueous solubility is a critical challenge for pyrrolo[2,3-b]pyridine derivatives. The 6-methoxy group in the target compound likely enhances solubility relative to non-polar substituents (e.g., phenyl or thienyl). For example:
- Thieno[2,3-b]pyridines require solubilizing agents like hydroxypropyl-β-cyclodextrin (HP-β-CD) for in vivo studies, whereas methoxy-substituted derivatives show improved intrinsic solubility .
- The 5-fluoro substituent balances electronegativity without introducing excessive hydrophobicity, unlike trifluoromethyl groups .
Table 2: Solubility and Formulation Strategies
Biological Activity
5-Fluoro-6-methoxy-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its biological activities, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). FGFRs are critical in regulating cell proliferation, migration, and angiogenesis, making them attractive targets for cancer therapy.
Chemical Structure and Properties
The compound features a unique pyrrolo[2,3-b]pyridine core structure, with a fluorine atom at the 5-position and a methoxy group at the 6-position. Its molecular formula contributes to its reactivity and interaction with biological targets.
| Property | Details |
|---|---|
| Molecular Formula | C₈H₈F N₃O |
| Molecular Weight | 171.16 g/mol |
| Structural Features | Pyrrolo[2,3-b]pyridine core with fluorine and methoxy substituents |
The primary mechanism of action for this compound involves the inhibition of FGFR signaling pathways. By blocking these receptors, the compound interferes with the downstream signaling that promotes tumor growth and survival. This inhibition is particularly relevant in various cancers where FGFRs are abnormally activated.
Inhibition of FGFR Signaling
Research has demonstrated that this compound exhibits potent inhibitory effects against multiple FGFR isoforms (FGFR1, FGFR2, and FGFR3). In vitro studies have reported IC50 values indicating strong inhibitory activity:
| FGFR Isoform | IC50 Value (nM) |
|---|---|
| FGFR1 | 7 |
| FGFR2 | 9 |
| FGFR3 | 25 |
These findings suggest that this compound could serve as a promising candidate for cancer therapies targeting FGFRs.
Antiproliferative Effects
In addition to inhibiting FGFRs, this compound has been shown to inhibit the proliferation of various cancer cell lines. For instance:
- 4T1 Mouse Breast Cancer Cells: The compound significantly inhibited cell proliferation and induced apoptosis.
- MDA-MB-231 and MCF-7 Human Breast Cancer Cells: Similar antiproliferative effects were observed.
The mechanism behind these effects involves down-regulation of matrix metalloproteinase 9 (MMP9) and up-regulation of tissue inhibitor of metalloproteinases 2 (TIMP2), which are crucial in regulating cell migration and invasion.
Study on Structure-Activity Relationship (SAR)
A study focusing on the SAR of pyrrolo[2,3-b]pyridine derivatives highlighted the importance of structural modifications in enhancing biological activity. The introduction of specific substituents at various positions on the pyrrolo ring was found to improve potency against FGFRs while maintaining low molecular weight, which is advantageous for drug development.
Clinical Implications
Given its efficacy in inhibiting FGFR signaling and its antiproliferative properties, this compound is being investigated for potential clinical applications in cancer therapy. Its ability to selectively target FGFRs positions it as a valuable lead compound for further optimization and development into therapeutic agents.
Q & A
Basic Research Questions
Q. What are the key steps for synthesizing 5-fluoro-6-methoxy-1H-pyrrolo[2,3-b]pyridine, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce substituents. For example, brominated intermediates (e.g., 6-bromo derivatives) can react with methoxy or fluorophenyl boronic acids under reflux with Pd(OAc)₂ and ligands like SPhos. Purification via gradient column chromatography (ethyl acetate/hexane) improves yield (81% reported in similar syntheses) . Optimization includes adjusting catalyst loading (0.1–0.3 equiv), solvent choice (toluene/dioxane), and temperature (reflux at 105°C).
Q. Which spectroscopic techniques are critical for structural characterization of pyrrolo[2,3-b]pyridine derivatives?
- Methodological Answer :
- 1H NMR : Assigns substituent positions (e.g., methoxy at δ 3.8–4.0 ppm, aromatic protons at δ 7.0–9.0 ppm) .
- HPLC-MS : Confirms molecular weight and purity (>95% by area under the curve).
- X-ray crystallography : Resolves fused-ring conformation (e.g., dihedral angles between pyrrole and pyridine rings) .
Q. How are in vitro biological assays designed to evaluate kinase inhibition or anticancer activity?
- Methodological Answer :
- Kinase inhibition : Use recombinant kinases (e.g., FGFR1) with ATPase activity measured via fluorescence polarization. IC50 values are calculated from dose-response curves .
- Anticancer assays : Cell viability (MTT assay) in cancer cell lines (e.g., MCF-7, HepG2) with IC50 values compared to controls like doxorubicin .
Advanced Research Questions
Q. How can molecular docking studies predict binding interactions of 5-fluoro-6-methoxy derivatives with target proteins like FGFR1?
- Methodological Answer : Docking software (AutoDock Vina) models interactions using crystal structures (PDB: 3RH0 for FGFR1). Key residues (e.g., D641 hydrogen bonding, G485 hydrophobic pocket) validate binding modes. MD simulations (100 ns) assess stability of ligand-protein complexes .
Q. What strategies resolve contradictions in biological activity data (e.g., varying IC50 values across studies)?
- Methodological Answer :
- Assay standardization : Use identical cell lines (e.g., ATCC-certified) and protocols (e.g., 48-hr incubation).
- Data normalization : Report activity relative to internal controls (e.g., staurosporine for kinase inhibition).
- Meta-analysis : Compare datasets from PubChem or ChEMBL to identify outliers .
Q. How do structural modifications (e.g., chloro vs. methoxy groups) impact pharmacokinetic properties?
- Methodological Answer :
- LogP : Methoxy groups reduce lipophilicity (LogP decrease by ~0.5 units) vs. chloro substituents.
- Solubility : Hydrochloride salts (e.g., 6-(chloromethyl) derivatives) enhance aqueous solubility (≥10 mg/mL) .
- Metabolic stability : Microsomal assays (human liver microsomes) quantify CYP450-mediated degradation .
Q. What computational tools validate regioselectivity in multi-step pyrrolo[2,3-b]pyridine syntheses?
- Methodological Answer :
- DFT calculations : Predict energy barriers for cyclization steps (e.g., transition states for ring closure).
- Hammett plots : Correlate substituent effects (σ values) with reaction rates for nitration or halogenation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
